tert-butylN-(3-ethylthiophen-2-yl)carbamate
Description
tert-Butyl N-(3-ethylthiophen-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 3-ethyl-substituted thiophene ring. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions, as well as its ease of removal under acidic conditions . The 3-ethylthiophen-2-yl moiety introduces a sulfur-containing aromatic heterocycle, which may enhance lipophilicity and influence electronic properties compared to non-aromatic or non-sulfur-containing analogs. This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting sulfur-driven interactions (e.g., enzyme inhibition or receptor modulation).
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
tert-butyl N-(3-ethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C11H17NO2S/c1-5-8-6-7-15-9(8)12-10(13)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
InChI Key |
ADQKWHUATAGXER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-ethylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethylthiophene-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-(3-ethylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-(3-ethylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .
Mechanism of Action
The mechanism of action of tert-butylN-(3-ethylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-(3-ethylthiophen-2-yl)carbamate with structurally related carbamate derivatives, emphasizing substituent variations, CAS numbers, and inferred properties based on the evidence:
Key Observations:
Backbone Diversity :
- The target compound’s thiophene backbone contrasts with bicyclic (e.g., bicyclo[2.2.2]octane in ) or aliphatic (e.g., piperidine in ) systems in analogs. Thiophene’s aromaticity may confer greater metabolic stability compared to saturated backbones but could also increase planar rigidity, limiting conformational flexibility in target binding.
Thioamide groups (e.g., in ) enable metal coordination or redox activity, which is absent in the target compound.
Stereochemical Considerations :
- Chiral centers in piperidine-based carbamates (e.g., ) necessitate enantioselective synthesis, whereas the target compound’s thiophene lacks stereogenicity, simplifying synthetic routes.
Applications in Drug Discovery :
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